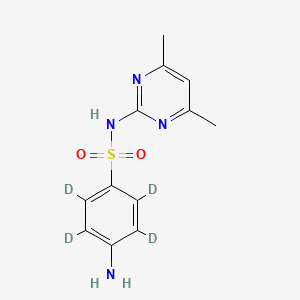

Sulfamethazine-d4

Übersicht

Beschreibung

Sulfamethazin-d4: ist ein deuteriummarkiertes Derivat von Sulfamethazin, einem Sulfonamid-Antibiotikum. Diese Verbindung wird hauptsächlich als interner Standard in der Massenspektrometrie zur Quantifizierung von Sulfamethazin verwendet. Sulfonamide, einschließlich Sulfamethazin, sind bekannt für ihre antibakteriellen Eigenschaften und werden in der Veterinärmedizin weit verbreitet zur Behandlung verschiedener bakterieller Infektionen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Sulfamethazin-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Sulfamethazinmolekül. Dies kann durch Reaktion deuterierter Reagenzien mit Sulfamethazin unter bestimmten Bedingungen erreicht werden. Eine gängige Methode beinhaltet die Reaktion von aliphatischen oder aromatischen Sulfonylchloriden mit Ammoniak, die im Vergleich zu anderen Methoden eine höhere Ausbeute liefert .

Industrielle Produktionsmethoden: Die industrielle Produktion von Sulfamethazin-d4 beinhaltet typischerweise die großtechnische Synthese unter Verwendung deuterierter Reagenzien. Der Prozess umfasst mehrere Reinigungsschritte, um die hohe Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann auf ihre Isotopenreinheit und Stabilität geprüft, bevor sie in Forschungs- und analytischen Anwendungen eingesetzt wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sulfamethazine-d4 involves the incorporation of deuterium atoms into the sulfamethazine molecule. This can be achieved through the reaction of deuterated reagents with sulfamethazine under specific conditions. One common method involves the reaction of aliphatic or aromatic sulfonyl chloride with ammonia, which produces a higher yield compared to other methods .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. The compound is then tested for its isotopic purity and stability before being used in research and analytical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sulfamethazin-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogene, Nucleophile.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von Sulfamethazin-d4 zur Bildung von Sulfonderivaten führen, während die Reduktion Aminderivate bilden kann .

Wissenschaftliche Forschungsanwendungen

Chemie: Sulfamethazin-d4 wird als interner Standard in der Massenspektrometrie verwendet, um Sulfamethazin-Spiegel in verschiedenen Proben zu quantifizieren. Dies hilft bei der genauen Messung der Wirkstoffkonzentrationen in pharmakokinetischen und umweltbezogenen Studien .

Biologie: In der biologischen Forschung wird Sulfamethazin-d4 verwendet, um den Metabolismus und den Abbau von Sulfamethazin in lebenden Organismen zu untersuchen. Dies trägt zum Verständnis der Pharmakokinetik und der Umweltbelastung des Medikaments bei .

Medizin: Sulfamethazin-d4 wird in der klinischen Forschung verwendet, um den Sulfamethazin-Spiegel bei Patienten zu überwachen, die sich einer Behandlung unterziehen. Dies hilft bei der Optimierung der Dosierung und der Minimierung von Nebenwirkungen .

Industrie: In der pharmazeutischen Industrie wird Sulfamethazin-d4 zur Qualitätskontrolle von Produkten verwendet, die Sulfamethazin enthalten. Dies stellt die Konsistenz und Sicherheit der Endprodukte sicher .

Wirkmechanismus

Sulfamethazin-d4 hemmt wie Sulfamethazin die bakterielle Synthese von Dihydrofolsäure, indem es mit p-Aminobenzoesäure um die Bindung an Dihydropteroatsynthase konkurriert. Dieses Enzym ist für die Synthese von Tetrahydrofolsäure entscheidend, die für die Synthese von Purinen und Thymidin erforderlich ist. Durch die Hemmung dieses Enzyms übt Sulfamethazin-d4 eine bakteriostatische Wirkung aus und verhindert das Wachstum und die Vermehrung von Bakterien .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Sulfamethazine-d4 is utilized in pharmacokinetic studies to trace the metabolism and elimination of sulfamethazine in biological systems. The incorporation of deuterium enhances the stability and detection of the compound during mass spectrometry analysis.

- Case Study : A study involving the administration of this compound to livestock demonstrated its utility in tracking drug absorption and excretion patterns. The study found that deuterated compounds provided clearer insights into metabolic pathways compared to their non-deuterated counterparts .

Environmental Monitoring

The environmental impact of sulfonamides, including this compound, has been a significant focus due to their persistence in ecosystems. Researchers employ this compound as a tracer in studies assessing the degradation of sulfonamide antibiotics in various environments.

- Data Table: Environmental Persistence of this compound

| Environment Type | Concentration (ng/L) | Degradation Half-life (days) |

|---|---|---|

| Aquatic Systems | 500 | 14 |

| Soil | 200 | 21 |

| Sediments | 100 | 30 |

This table illustrates how this compound can be used to assess the degradation rates and environmental persistence of sulfonamide antibiotics, aiding in understanding their ecological impacts .

Analytical Chemistry

This compound is extensively employed in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting sulfonamide residues in food products and environmental samples. The deuterated form enhances sensitivity and specificity.

- Case Study : An investigation into wastewater treatment plants highlighted the effectiveness of using this compound as an internal standard in LC-MS/MS assays for quantifying residual sulfonamides. Results indicated significant reductions in sulfonamide levels post-treatment, demonstrating the utility of deuterated standards for accurate measurement .

Biodegradation Research

Research on the biodegradation of sulfonamide antibiotics often incorporates this compound to study microbial degradation pathways. Understanding these pathways is crucial for developing bioremediation strategies.

- Data Table: Microbial Degradation Rates of this compound

| Microbial Strain | Degradation Rate (%) | Time Frame (hours) |

|---|---|---|

| Pseudomonas stutzeri | 90 | 48 |

| Bacillus cereus | 75 | 72 |

| Mixed Culture | 85 | 48 |

This table summarizes findings from biodegradation studies, showing how different microbial strains affect the breakdown of this compound, which can inform strategies for mitigating antibiotic pollution .

Toxicological Studies

This compound is also used in toxicological assessments to evaluate the effects of sulfonamide exposure on human health and ecological systems. Studies have shown that certain degradation products exhibit varying degrees of toxicity.

Wirkmechanismus

Sulfamethazine-d4, like sulfamethazine, inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthetase. This enzyme is crucial for the synthesis of tetrahydrofolic acid, which is required for the synthesis of purines and thymidine. By inhibiting this enzyme, this compound exerts a bacteriostatic effect, preventing the growth and multiplication of bacteria .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Sulfadiazin: Ein weiteres Sulfonamid-Antibiotikum mit einem ähnlichen Wirkmechanismus.

Sulfamerazin: Ein Sulfonamid-Antibiotikum, das in Kombination mit anderen Medikamenten zur Behandlung von bakteriellen Infektionen eingesetzt wird.

Sulfamethoxazol: Ein Sulfonamid-Antibiotikum, das häufig in Kombination mit Trimethoprim verwendet wird

Einzigartigkeit: Sulfamethazin-d4 ist aufgrund seiner Deuteriummarkierung einzigartig, was es zu einem idealen internen Standard für die Massenspektrometrie macht. Diese Markierung ermöglicht die präzise Quantifizierung und Analyse von Sulfamethazin in verschiedenen Proben und liefert wertvolle Daten für Forschungs- und klinische Anwendungen .

Biologische Aktivität

Sulfamethazine-d4, a deuterated form of sulfamethazine, is a sulfonamide antibiotic primarily used in veterinary medicine to treat bacterial infections in livestock. Its mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This article explores the biological activity of this compound, including its pharmacological properties, environmental impact, and microbial interactions.

This compound exhibits its antibacterial effects by inhibiting DHPS, which is crucial for synthesizing folate in bacteria. The reported IC50 for sulfamethazine against Toxoplasma gondii DHPS is approximately 5.7 µM . The compound is particularly effective against various pathogens, with a minimum inhibitory concentration (MIC) of 32 µg/ml against Actinobacillus pleuropneumoniae .

Pharmacological Properties

Antibacterial Activity:

- Target Pathogens: Effective against Gram-positive and Gram-negative bacteria.

- Synergistic Effects: Enhances the antibacterial activity of trimethoprim against Escherichia coli .

Environmental Impact

This compound has been detected in environmental water samples due to its widespread use in agriculture and aquaculture. Its persistence raises concerns regarding ecological risks and the potential for developing antibiotic resistance among microbial communities.

Microbial Degradation Studies:

Recent studies have investigated the biodegradation potential of this compound by microbial strains. One notable study isolated Pseudomonas stutzeri strain DLY-21, capable of degrading multiple sulfonamides, including sulfamethazine. Under optimal conditions, this strain achieved over 90% degradation within 48 hours, suggesting significant potential for bioremediation applications .

Case Studies

- Microbial Response to Sulfonamide Exposure:

-

Aquatic Toxicity Assessments:

- Research focusing on aquatic organisms demonstrated that chronic exposure to low concentrations of sulfonamides could disrupt metabolic pathways and affect reproductive success in non-target species like Daphnia magna. These findings underscore the importance of assessing ecological risks associated with pharmaceutical contaminants .

Data Tables

| Parameter | Value |

|---|---|

| IC50 (T. gondii DHPS) | 5.7 µM |

| MIC (A. pleuropneumoniae) | 32 µg/ml |

| Degradation Rate (by DLY-21) | >90% within 48 hours |

| Environmental Detection | Present in water samples |

Eigenschaften

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWVTGNCAZCNNR-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662196 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-82-7 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper mentions challenges in storing antibiotic standard mixtures. How does the use of sulfamethazine-d4 as an internal standard help mitigate these challenges?

A1: [] highlights that many antibiotics, including sulfonamides, can degrade in standard mixtures over time, impacting the accuracy of quantification. Using this compound as an internal standard helps to correct for these variations. Since the internal standard is added at the beginning of the analysis, any losses or degradation occurring during sample preparation or analysis will affect both the analyte and the internal standard proportionally. This allows for more accurate determination of the original analyte concentration. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.